2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile
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Overview
Description
2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile, commonly referred to as 2-E-4-F-5-NB, is a nitroaromatic compound that has been studied for its use in various scientific research applications. This compound is a member of the nitroaromatic family of compounds, which are characterized by their chemical structure consisting of a nitro group attached to an aromatic ring. Nitroaromatics are known for their ability to act as electron-withdrawing groups, and this property has made them attractive for use in various scientific research applications.
Scientific Research Applications
- Triple-acting PPARα, -γ, and -δ Agonist : 2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile acts as a potent agonist for three peroxisome proliferator-activated receptor (PPAR) subtypes: α, γ, and δ. These receptors play crucial roles in lipid metabolism, glucose homeostasis, and inflammation regulation . The compound’s EC50 values for PPARα, PPARγ, and PPARδ are 0.029 µM, 0.013 µM, and 0.029 µM, respectively.
- PPARs are implicated in metabolic disorders, including type 2 diabetes. Investigating the effects of 2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile on glucose uptake, insulin sensitivity, and lipid metabolism could provide valuable insights into diabetes management .
- PPAR agonists have potential cardiovascular benefits. Researchers may explore whether 1a impacts lipid profiles, inflammation, and atherosclerosis progression .
- The compound’s unique structure warrants investigation in cancer therapy. Researchers could explore its effects on cancer cell proliferation, apoptosis, and angiogenesis .
- PPARs are implicated in neuroprotection. Studying 2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile’s impact on neuroinflammation, oxidative stress, and neuronal survival may yield promising results .
- Understanding the synthetic route to 1a, especially the key step involving oxazole ring formation, can inspire novel drug design strategies. Researchers may explore modifications to enhance its pharmacological properties .
PPAR Agonism
Metabolic Disorders and Diabetes Research
Cardiovascular Health
Cancer Research
Neurodegenerative Diseases
Chemical Biology and Medicinal Chemistry
Mechanism of Action
- The primary targets of this compound are the peroxisome proliferator-activated receptors (PPARs) . Specifically, it acts as a triple-acting agonist for PPARα, PPARγ, and PPARδ .
- Activation of PPARs leads to altered gene expression, affecting lipid metabolism, insulin sensitivity, and inflammation .
- The compound’s downstream effects involve several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
properties
IUPAC Name |
2-[(E)-2-[4-[(4-fluorophenyl)methoxy]phenyl]ethenyl]-5-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O3/c23-20-8-2-17(3-9-20)15-28-22-11-4-16(5-12-22)1-6-18-7-10-21(25(26)27)13-19(18)14-24/h1-13H,15H2/b6-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUHUANHEQPIGS-LZCJLJQNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/C3=C(C=C(C=C3)[N+](=O)[O-])C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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